N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine
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Overview
Description
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 308.37 g/mol . This compound is commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal .
Scientific Research Applications
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature or moderate heat (40°C) .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves the use of di-tert-butyl dicarbonate in large-scale reactors with efficient mixing and temperature control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: LiAlH4 and NaBH4 are commonly used reducing agents.
Substitution: TFA and HCl are used for deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .
Mechanism of Action
The mechanism of action of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine involves the protection of amino groups by forming a stable carbamate linkage. The Boc group is introduced through the reaction with di-tert-butyl dicarbonate, and it can be removed under acidic conditions to regenerate the free amine . This protection-deprotection strategy allows for selective functionalization of amines in complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-1,2-diaminobenzene: Similar structure but with only one Boc group.
N,N’-Di-tert-butoxycarbonyl-1,2-diaminoethane: Similar protecting groups but different core structure.
Uniqueness
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications . This makes it particularly useful in multistep synthesis and complex molecule construction .
Properties
IUPAC Name |
tert-butyl N-(2-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,17H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJICXVCMEYAGPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1N)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590463 |
Source
|
Record name | Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452077-13-3 |
Source
|
Record name | Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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